3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one
Description
3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a fluorinated dihydropteridinone derivative characterized by a bicyclic pteridinone core substituted with two distinct fluorinated benzyl groups. The compound’s structure includes a sulfur-linked 3-fluorobenzyl group at position 2 and a 4-fluorobenzyl group at position 3 of the dihydropteridin-4-one scaffold.
Properties
Molecular Formula |
C20H14F2N4OS |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]pteridin-4-one |
InChI |
InChI=1S/C20H14F2N4OS/c21-15-6-4-13(5-7-15)11-26-19(27)17-18(24-9-8-23-17)25-20(26)28-12-14-2-1-3-16(22)10-14/h1-10H,11-12H2 |
InChI Key |
OZHUCAXLYQJTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the appropriate fluorophenylmethyl precursors and subject them to a series of reactions such as nucleophilic substitution, cyclization, and oxidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the pteridinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pteridines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines. For instance, research has shown that modifications in the pteridine structure can enhance selectivity towards cancer cells while minimizing toxicity towards normal cells.
Case Study: Inhibition of Tumor Growth
A study conducted by researchers at a prominent university demonstrated that the compound effectively inhibited the proliferation of human cervical cancer cells (HeLa) in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that pteridine derivatives can act against various bacterial strains, including resistant strains.
Case Study: Antibacterial Efficacy
In a comparative study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics . This highlights its potential as an alternative treatment for bacterial infections.
Enzyme Inhibition
Research suggests that this compound may inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR). This inhibition can disrupt nucleotide synthesis in rapidly dividing cells, making it particularly effective against cancer and microbial cells .
Reactive Oxygen Species (ROS) Generation
The compound has been shown to induce oxidative stress in target cells by increasing ROS levels, leading to cellular damage and apoptosis. This property is particularly beneficial in cancer therapy where selective targeting of tumor cells is desired .
Synthetic Routes
The synthesis of 3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multi-step organic reactions including condensation and substitution reactions that introduce the fluorophenyl groups and sulfanyl moiety.
Derivative Exploration
Ongoing research focuses on modifying the core structure to enhance potency and selectivity. For example, introducing different substituents on the pteridine ring can potentially improve bioavailability and reduce side effects .
Clinical Trials
As research progresses, there are plans to initiate clinical trials to evaluate the safety and efficacy of this compound in humans. The promising preclinical results warrant further investigation into its therapeutic applications.
Broader Applications
Beyond cancer and antimicrobial properties, future studies may explore the use of this compound in treating other diseases such as autoimmune disorders or metabolic syndromes due to its potential role in modulating immune responses.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfanyl group play crucial roles in binding affinity and selectivity. The compound may inhibit or modulate the activity of its targets through competitive or allosteric mechanisms, affecting downstream signaling pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Comparison
The dihydropteridinone core distinguishes this compound from smaller heterocyclic systems like dihydropyrimidinones or phenylphenalenones. For example:
- 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one (): Shares a dihydropyrimidinone core but lacks the fused bicyclic structure of the pteridinone. The trifluoromethyl and dichlorophenyl groups may confer distinct electronic and steric properties compared to fluorophenyl substituents.
- 2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (): A phenylphenalenone with a tricyclic core and methoxy substitution. While unrelated in heterocycle class, its substitution pattern (methoxy vs. fluoro) illustrates how electron-donating/withdrawing groups influence stability and reactivity.
Substituent Effects
- Fluorine vs. Chlorine/Trifluoromethyl : The target compound’s fluorobenzyl groups likely enhance metabolic stability and lipophilicity compared to chlorinated or trifluoromethylated analogs. Fluorine’s strong electron-withdrawing effect may also modulate ring electronics, affecting binding interactions in biological targets.
- Sulfanyl Linker: The sulfur atom in the sulfanyl group (common to both the target compound and ’s dihydropyrimidinone) may contribute to hydrogen bonding or hydrophobic interactions in molecular recognition.
Structural Data and Refinement Methods
Both the target compound and analogs in and would require crystallographic refinement tools like SHELXL () for structure determination. For instance:
- details NMR-based elucidation of stereochemistry and substituent positioning, which could be applied to confirm the relative configurations of fluorophenyl groups in the target compound.
- Software like ORTEP-3 () might visualize the compound’s 3D conformation, particularly the spatial arrangement of fluorophenyl rings.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 3-[(4-Fluorophenyl)methyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a novel pteridin derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 388.39 g/mol. The structure features a pteridin core with fluorinated phenyl groups and a sulfanyl group contributing to its unique reactivity and biological profile.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study by Burnett et al. (1998) demonstrated that pteridin derivatives can inhibit cancer cell proliferation through modulation of various signaling pathways, including the inhibition of angiogenesis and induction of apoptosis in tumor cells .
Antimicrobial Activity
Pteridins have also been investigated for their antimicrobial properties. In vitro studies have shown that derivatives with similar structures can inhibit the growth of several bacterial strains, suggesting that the compound may possess broad-spectrum antimicrobial activity .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The presence of the sulfanyl group may enhance the compound's ability to interact with key enzymes involved in metabolic pathways, leading to altered cellular metabolism in cancer cells.
- Receptor Modulation : The fluorinated phenyl groups may contribute to increased affinity for specific biological receptors, enhancing the compound's efficacy as a therapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Cholesterol Absorption Inhibition : A study highlighted the effectiveness of structurally similar azetidinones in reducing cholesterol absorption in animal models, suggesting potential applications in cardiovascular health .
- Antitumor Activity : Another investigation focused on the anticancer effects of pteridin derivatives, reporting significant tumor growth inhibition in xenograft models. The study noted an ED50 value indicating effective dosage levels for therapeutic applications .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
